Cas no 32384-65-9 ((3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one)
![(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one structure](https://ja.kuujia.com/images/noimg.png)
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one 化学的及び物理的性質
名前と識別子
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- (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
- (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-[[(trimethylsilyl)oxy]methyl]tetrahydropyran-2-one
- 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
- D-2,3,4,6-Tetrakis-O-(trimethylsilyl)-gluconic acid delta-lactone
- D-Gluconic acid, 2,3,4,6-tetrakis-O-(triMethylsilyl)-, δ-lactone
- D-Gluconic acid, 2,3,4,6-tetrakis-O-(triMethylsilyl)-, d-lactone
- (3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one
- (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethyl-silyloxymethyl)oxan-2-one
- (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
- 2,?3,?4,?6-?Tetrakis-?O-?trimethylsilyl-?D-?gluconolactone
- 2,3,4,6-TETRA-O-(TRIMETHYLSILYL)-D-GLUCONO-1,5-LACTONE
- D-Gluconic acid, 2,3,4,6-tetrakis-O-(trimethylsilyl)-, .delta.-lactone
- (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)tetrahydropyran-2-one
- 2,3,4,6-tetrakis-O-trimethylsilyl-D-glucono-1,5-lactone
- (3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one(3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one
- (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one
- (3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one,95%
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- MDL: MFCD22665922
- インチ: InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1
- InChIKey: VNGTZLYNGGLPIZ-WCXIOVBPSA-N
- SMILES: C[Si](C)(C)OC[C@H]1OC(=O)[C@H](O[Si](C)(C)C)[C@@H](O[Si](C)(C)C)[C@@H]1O[Si](C)(C)C
計算された属性
- 精确分子量: 466.20600
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 9
じっけんとくせい
- 密度みつど: 0.97
- Boiling Point: 417.2±45.0°C at 760 mmHg
- フラッシュポイント: 171 ºC
- PSA: 63.22000
- LogP: 4.42360
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A265675-500g |
2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-delta-lactone |
32384-65-9 | 95% | 500g |
$172.0 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ480-20g |
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one |
32384-65-9 | 95% | 20g |
143.0CNY | 2021-07-12 | |
Ambeed | A265675-5g |
2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-delta-lactone |
32384-65-9 | 95% | 5g |
$5.0 | 2025-02-22 | |
Biosynth | MT08101-50 g |
2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone |
32384-65-9 | 50g |
2023-01-03 | |||
Enamine | EN300-384476-1.0g |
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one |
32384-65-9 | 1.0g |
$0.0 | 2023-03-02 | ||
eNovation Chemicals LLC | D580729-50g |
(3R,4S,5R,6R)-3,4,5-tris(triMethylsilyloxy)-6-((triMethylsilyloxy)Methyl)tetrahydro-2H-pyran-2-one |
32384-65-9 | 97% | 50g |
$220 | 2024-06-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY042668-5g |
2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-delta-lactone |
32384-65-9 | ≥95% | 5g |
¥25.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY042668-10g |
2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-delta-lactone |
32384-65-9 | ≥95% | 10g |
¥28.00 | 2024-07-09 | |
TRC | T279540-100g |
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone |
32384-65-9 | 100g |
$413.00 | 2023-05-17 | ||
TRC | T279540-5g |
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone |
32384-65-9 | 5g |
$ 80.00 | 2023-09-06 |
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one Suppliers
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
(3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-oneに関する追加情報
Comprehensive Analysis of (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (CAS No. 32384-65-9)
The compound (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one, identified by its CAS No. 32384-65-9, is a highly specialized silylated carbohydrate derivative. This molecule has garnered significant attention in the fields of organic synthesis and pharmaceutical research due to its unique structural features and reactivity. The presence of multiple trimethylsilyl (TMS) groups enhances its stability and solubility, making it a valuable intermediate in complex synthetic pathways.
In recent years, the demand for silyl-protected carbohydrates like this compound has surged, driven by their applications in glycosylation reactions and the synthesis of bioactive molecules. Researchers are particularly interested in its role in the development of glycosidase inhibitors and antiviral agents, topics that have become increasingly relevant in the wake of global health challenges. The compound's stereochemistry (3R,4S,5R,6R) further underscores its potential for creating enantiomerically pure products, a critical factor in drug design.
From a synthetic chemistry perspective, the TMS-protected oxan-2-one scaffold offers exceptional versatility. It serves as a precursor for the construction of oxygen-rich heterocycles, which are pivotal in natural product synthesis. The compound's stability under acidic and basic conditions makes it a preferred choice for multi-step transformations. Additionally, its compatibility with modern green chemistry protocols aligns with the growing emphasis on sustainable synthetic methods—a hot topic in both academic and industrial research.
The analytical characterization of CAS No. 32384-65-9 typically involves advanced techniques such as NMR spectroscopy (particularly 1H, 13C, and 29Si NMR) and mass spectrometry. These methods confirm the regioselective introduction of TMS groups and the integrity of the lactone ring. The compound's crystalline nature also allows for X-ray diffraction studies, providing insights into its three-dimensional conformation—a feature highly sought after in computational chemistry and molecular modeling.
Beyond its synthetic utility, this compound has sparked interest in material science applications. The silicon-oxygen bonds in its structure exhibit remarkable thermal stability, prompting investigations into its use as a crosslinking agent for high-performance polymers. This aligns with current trends in nanotechnology and advanced material development, where researchers explore hybrid organic-inorganic systems for electronics and coatings.
For those exploring carbohydrate chemistry or protective group strategies, understanding the reactivity of (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one is essential. Frequently searched questions include its deprotection conditions, compatibility with Grignard reagents, and applications in stereoselective synthesis. These queries reflect the compound's niche yet growing importance in specialized chemical research.
In conclusion, CAS No. 32384-65-9 represents a fascinating intersection of carbohydrate chemistry and organosilicon technology. Its structural complexity and functional diversity make it a subject of ongoing research, particularly in areas demanding precise molecular control. As synthetic methodologies evolve, this compound will likely play an increasingly prominent role in addressing challenges across medicinal chemistry and materials engineering.
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